REACTION_CXSMILES
|
C([C:5]1[CH:10]=[C:9](C)[CH:8]=[C:7](C(C)(C)C)[C:6]=1[OH:16])(C)(C)C.C([Mg:21]CCCC)CCC>CCCCCCC.C1CCCCC1>[C:6]1([O-:16])[CH:7]=[CH:8][CH:9]=[CH:10][CH:5]=1.[Mg+2:21].[C:6]1([O-:16])[CH:7]=[CH:8][CH:9]=[CH:10][CH:5]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
0.637 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were combined at 25° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)[O-].[Mg+2].C1(=CC=CC=C1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |